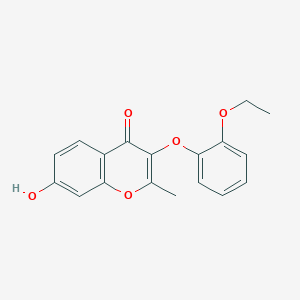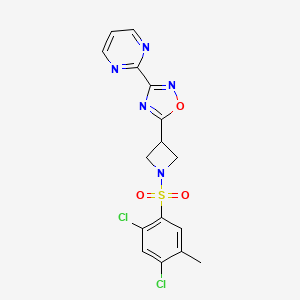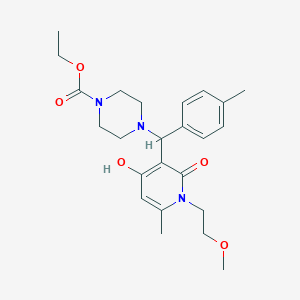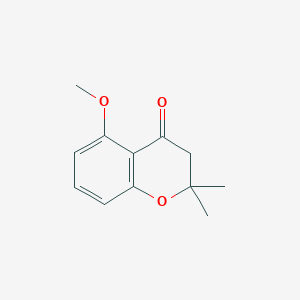
3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one” is a chromenone derivative. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The ethoxyphenoxy substituent suggests the presence of an ether linkage, which typically imparts polarity and can affect the compound’s solubility and reactivity .
Molecular Structure Analysis
The chromenone core of the molecule is likely to contribute to its planarity, which can influence its interactions with other molecules and its solubility properties. The presence of the ethoxyphenoxy group could also affect the compound’s polarity .Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The ether linkage in the ethoxyphenoxy group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The chromenone core and the ethoxyphenoxy substituent would likely impact its polarity, solubility, and reactivity.Scientific Research Applications
- Antiplatelet Activity : 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one exhibits antiplatelet effects, which could be valuable in preventing thrombosis and cardiovascular events .
- Vasodilation : It may contribute to vasodilation, potentially aiding in managing hypertension or improving blood flow .
- Antiproliferative Properties : Studies suggest that this compound inhibits cancer cell proliferation. Researchers explore its potential as an anticancer agent .
- Apoptosis Induction : 3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one induces apoptosis (programmed cell death) in certain cancer cells .
- Neuroprotective Effects : Investigations indicate that it protects neurons from oxidative stress and inflammation, making it relevant for neurodegenerative diseases .
- Anti-Inflammatory Activity : The compound exhibits anti-inflammatory properties, which could be beneficial in metabolic syndrome or related conditions .
Cardiovascular Research
Cancer Research
Neuroscience
Metabolic Disorders
Drug Delivery Systems
Pharmaceutical Synthesis
Future Directions
properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-21-14-6-4-5-7-15(14)23-18-11(2)22-16-10-12(19)8-9-13(16)17(18)20/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPIULGVYVDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)


![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)
![1-[4-(2,3-Dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)



![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)